molecular formula C6H13ClN2O2S B13268553 3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride

3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride

Cat. No.: B13268553
M. Wt: 212.70 g/mol
InChI Key: JWSIFGFEXWQBDA-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride typically involves the reaction of azetidine derivatives with sulfonyl chlorides. One common method includes the reaction of 3-[(Dimethylamino)methyl]azetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted azetidines, alcohols, and amines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Biological Activity

3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride is a compound belonging to the class of azetidines, which are cyclic amines known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-cancer, and other pharmacological properties based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C5H10ClN2O2S\text{C}_5\text{H}_{10}\text{ClN}_2\text{O}_2\text{S}

This structure includes a sulfonyl chloride group, which is significant for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various azetidinones possess activity against a range of bacteria and fungi. For instance, compounds were screened against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant inhibitory effects .

Microorganism Inhibition Zone (mm) MIC (µg/ml)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These results suggest that modifications in the azetidine structure can enhance antimicrobial efficacy.

Anti-Cancer Activity

The anti-cancer potential of azetidine derivatives has been explored in various studies. For example, a series of substituted azetidinones were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited promising anti-cancer activity, with IC50 values in the low micromolar range .

Cell Line IC50 (µM)
MCF-7 (breast cancer)5
A549 (lung cancer)8
HeLa (cervical cancer)6

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapies.

Other Pharmacological Activities

In addition to antimicrobial and anti-cancer activities, azetidine derivatives have shown potential in other pharmacological areas:

  • Anti-inflammatory Effects: Some studies have reported that azetidine compounds can reduce inflammation markers in vitro.
  • CNS Activity: Research has suggested that certain derivatives may act as central nervous system modulators, potentially aiding in the treatment of neurological disorders .

Case Studies

  • Study on Antimicrobial Efficacy: A detailed investigation into the synthesis of various azetidinones revealed that modifications at the 2-position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values .
  • Cancer Cell Line Evaluation: A series of azetidine derivatives were tested against multiple cancer cell lines. The study found that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics .

Properties

Molecular Formula

C6H13ClN2O2S

Molecular Weight

212.70 g/mol

IUPAC Name

3-[(dimethylamino)methyl]azetidine-1-sulfonyl chloride

InChI

InChI=1S/C6H13ClN2O2S/c1-8(2)3-6-4-9(5-6)12(7,10)11/h6H,3-5H2,1-2H3

InChI Key

JWSIFGFEXWQBDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CN(C1)S(=O)(=O)Cl

Origin of Product

United States

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